Home > Products > Screening Compounds P143349 > N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-(3-nitrophenyl)acrylamide
N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-(3-nitrophenyl)acrylamide -

N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-(3-nitrophenyl)acrylamide

Catalog Number: EVT-5215614
CAS Number:
Molecular Formula: C25H18N2O6
Molecular Weight: 442.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound serves as a crucial intermediate in synthesizing 3-(4-hydroxyphenyl)-4-methyl-6-methoxy-7-hydroxycoumarin. This particular coumarin derivative is significant due to its nature as a nonsteroidal analogue of 2-methoxyestradiol (2-ME).

(E)-N’-(1-(7-methoxy-2-oxo-2H-chromen-3-yl)ethylidene)-4-methylbenzenesulfonohydrazide (SHC)

  • Compound Description: SHC, a novel coumarin derivative, has demonstrated cardioprotective effects against myocardial infarction induced by isoproterenol. Its mechanism of action involves mitigating oxidative stress and improving lipid parameters.

N-[4-(2-Oxo-2H-chromen-3-yl)-3-phenyl-3H-thia­zol-2-yl­idene]anilinium bromide methanol solvate

  • Compound Description: This compound's crystal structure reveals that its cations, anions, and solvent molecules arrange themselves into centrosymmetric clusters. This arrangement is facilitated by intermolecular interactions such as N—H⋯O, O—H⋯Br, and C—H⋯Br hydrogen bonding.

Ethyl 2,2-difluoro-2-(7-methoxy-2-oxo-2H-chromen-3-yl)acetate

  • Compound Description: This compound's crystal structure has been determined, providing insights into its molecular geometry and arrangement in the solid state.

4-[(E)-(4-Hydroxy-2-oxo-2H-chromen-3-yl)methylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one monohydrate

  • Compound Description: Intramolecular hydrogen bonds, specifically N—H⋯O and C—H⋯O, play a crucial role in stabilizing the molecular conformation of this compound.

N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) Amide Derivatives

  • Compound Description: These derivatives were synthesized and their structures confirmed using spectroscopic methods. These compounds showed potential antimicrobial, antifungal, and antimalarial activities.

N′-((1E,2E)-4-(7-methoxy-2-oxo-2H-chromen-8-yl)-2-methylbut-2-en-1-ylidene)-4-methylbenzenesulfonohydrazide

  • Compound Description: The crystal structure of this compound has been determined, providing valuable information about its molecular structure.
  • Compound Description: The crystal structure of this compound reveals the presence of intermolecular H-bonds, which lead to the formation of centrosymmetric dimers.

N′-((1E,2E)-4-(7-methoxy-2-oxo-2H-chromen-8-yl)-2-methylbut-2-en-1-ylidene)-3-methylbenzohydrazide

  • Compound Description: This compound's crystal structure has been elucidated, providing insights into its three-dimensional arrangement.

7-{[6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methoxy}-4-phenyl-H-chromen-2-one

  • Compound Description: This coumarin derivative has shown the most potent antioxidant and anticancer activity among the tested coumarin derivatives.

(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivatives

  • Compound Description: These derivatives have been synthesized and evaluated for their antimicrobial activities.

N,N-Diethyl-4-[9-methoxy-6-(4-methoxyphenyl)-5-methyl-2-phenyl-2H-benzo[h]chromen-2-yl]aniline

  • Compound Description: This compound has a pyran ring with an envelope conformation. The dihedral angle between the methoxyphenyl group and the naphthalene ring system is 67.32 (6)°.

6-methyl-3-(3-oxo-1-phenyl-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)propyl)-2H-chromen-2-one derivatives

  • Compound Description: These novel derivatives were designed, synthesized, and evaluated for their anti-breast cancer activity.

3-(5-phenyl-1, 3, 4-oxadiazol-2-yl)-2 H -chromen-2-ones

  • Compound Description: These compounds have been synthesized and screened for their anticonvulsant activity.
  • Compound Description: These compounds were synthesized by condensation reactions and evaluated for their antibacterial activity.
  • Compound Description: These newly synthesized organic compounds have been characterized and their antibacterial activity has been evaluated.

2-(2-imino-2H-chromen-3-yl)-3-phenyl-2-(phenyl amino)thiazolidin-4-one derivatives

  • Compound Description: This series of functionalized chromenes were derived from 2-imino-N-phenyl-2H-chromene-3-carboxamide.

Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5-dicarboxylate derivatives

  • Compound Description: These compounds were synthesized and evaluated for their antiulcer activity.
  • Compound Description: This study describes the synthesis and antibacterial evaluation of novel hybrid compounds incorporating 2-mercapto-3-arylquinazolin-4(3H)-ones and specific coumarin moieties.
  • Compound Description: This gold(I) organometallic complex, bearing a fluorescent coumarin ligand, exhibits antiproliferative effects in cancer cells and inhibits the selenoenzyme thioredoxin reductase.

N-{3-iodo-5-[(2-{[4-(4-methylpiperazin-1-yl)phenyl]aminothieno{3,2-d}pyrimidin-4-yl)oxy]phenyl}acrylamide (I-OTB)

  • Compound Description: I-OTB is an iodinated derivative of olmutinib (OTB), a third-generation EGFR TKI. It demonstrates affinity for the EGFR L858R/T790M mutation.

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)naphthalene-2-sulphonamide (5f)

  • Compound Description: This coumarylthiazole derivative displays the strongest inhibitory activity against hCA I and hCA II.

(E)-1,5-dimethyl-4-((2-((substituted-2-oxo-2H-chromen-4-yl)methoxy)naphthalen-1-yl)methyleneamino)-2-phenyl-1,2-dihydropyrazol-3-one derivatives

  • Compound Description: These derivatives were synthesized using microwave irradiation and evaluated for their antibacterial and anti-inflammatory activities.
  • Compound Description: Compound 7a is a sulfonyloxopyridine conjugate with notable antibacterial activity, demonstrating efficacy comparable to recognized antibacterial agents.

4-((4-hydroxy-2-oxo-2H-chromen-3-yl)(4-nitrophenyl)methyl)-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one (3c)

  • Compound Description: This benzylpyrazolyl coumarin derivative exhibits strong binding affinity to COX-II, even surpassing the marketed anti-inflammatory drug celecoxib.

2-amino-4-(4-(dimethylamino)phenyl)-6-(7-hydroxy-2-oxo-2H-chromen-3-yl)nicotinonitrile (3)

  • Compound Description: This pyridine derivative, synthesized from a coumarinyl chalcone precursor, has been characterized through spectroscopic methods and quantum chemical calculations.
  • Compound Description: These benzopyran-2-one derivatives have been investigated for their potential in treating CNS disorders, demonstrating significant anticonvulsant, anxiolytic, skeletal muscle relaxant, and analgesic effects.

4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (7)

  • Compound Description: Among a series of acetoxycoumarin derivatives, compound 7 exhibited the highest cytotoxic activity in human lung cancer, rat liver cancer, and normal rat liver cells.

3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid (Compound 2)

  • Compound Description: This structurally novel compound acts as a potent hDAAO inhibitor, displaying low nM potency and stabilizing a distinct active-site lid-open conformation of hDAAO upon binding.

(E)-2-hydroxy-N’-(1-(2-oxo-2H-chromen-3-yl)ethylidene)benzohydrazide (A) and (E)-4-hydroxy-N’-(1-(2-oxo-2H-chromen-3-yl)ethylidene)benzohydrazide (B)

  • Compound Description: These coumarin benzoylhydrazones demonstrated inhibitory effects against MCL-1 protein, a key regulator of cell differentiation in acute myeloid leukemia.
  • Compound Description: This nonsteroidal coumarin-4-acetamide derivative exhibits both antiestrogenic and cytotoxic activities, showing promise as a potential therapeutic agent against breast cancer cells.
  • Compound Description: Quin-C1 represents a novel nonpeptide ligand that selectively binds to FPRL1, a G protein-coupled receptor, and activates its downstream signaling pathways.

N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide (5) and N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide (6)

  • Compound Description: These new coumarin derivatives were synthesized and evaluated for their antioxidant activity.

4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo [b][1,4]thiazepine-3-carboxamide derivatives

  • Compound Description: These compounds, synthesized using microwave irradiation, have been investigated for their antimicrobial activity against various bacterial strains, showing promising results.

Properties

Product Name

N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-(3-nitrophenyl)acrylamide

IUPAC Name

(E)-N-[3-methoxy-4-(2-oxochromen-3-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide

Molecular Formula

C25H18N2O6

Molecular Weight

442.4 g/mol

InChI

InChI=1S/C25H18N2O6/c1-32-23-15-18(26-24(28)12-9-16-5-4-7-19(13-16)27(30)31)10-11-20(23)21-14-17-6-2-3-8-22(17)33-25(21)29/h2-15H,1H3,(H,26,28)/b12-9+

InChI Key

PCUHADWHZZDISY-FMIVXFBMSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC4=CC=CC=C4OC3=O

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC4=CC=CC=C4OC3=O

Isomeric SMILES

COC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C3=CC4=CC=CC=C4OC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.